5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid
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Overview
Description
5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid is a chemical compound with the formula C18H12INO4S. It contains a naphthalene core with an attached sulfinic acid group and a carbamoyl moiety. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route starts with the reaction of naphthalene with iodine to form 4-iodonaphthalene. Subsequently, the carbamoylation of 4-iodonaphthalene using an appropriate amine source yields the desired compound. Detailed reaction conditions and reagents would need to be explored further in the literature.
Industrial Production: While industrial-scale production methods may not be widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.
Chemical Reactions Analysis
Reactivity: 5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid can participate in various reactions:
Oxidation: The sulfinic acid group can undergo oxidation to form the corresponding sulfonic acid.
Reduction: Reduction of the sulfinic acid group may yield the corresponding sulfide.
Substitution: The iodine atom can be substituted with other nucleophiles.
Iodine: Used for the initial iodination step.
Amine Sources: Necessary for carbamoylation.
Major Products: The major products depend on the specific reaction conditions and the substituents involved. Further research is needed to identify specific products.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential pharmaceutical applications.
Industry: For specialized chemical processes.
Mechanism of Action
The exact mechanism by which 5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, further exploration could reveal related structures and their unique features.
Properties
Molecular Formula |
C18H14INO3S |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
5-[2-(4-iodoanilino)-2-oxoethyl]naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C18H14INO3S/c19-13-7-9-14(10-8-13)20-18(21)11-12-3-1-5-16-15(12)4-2-6-17(16)24(22)23/h1-10H,11H2,(H,20,21)(H,22,23) |
InChI Key |
QAHOENIAWVDYRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)S(=O)O)CC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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